(Allyloxy)(difluoro)acetic acid

Catalog No.
S861036
CAS No.
1153775-75-7
M.F
C5H6F2O3
M. Wt
152.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Allyloxy)(difluoro)acetic acid

CAS Number

1153775-75-7

Product Name

(Allyloxy)(difluoro)acetic acid

IUPAC Name

2,2-difluoro-2-prop-2-enoxyacetic acid

Molecular Formula

C5H6F2O3

Molecular Weight

152.1 g/mol

InChI

InChI=1S/C5H6F2O3/c1-2-3-10-5(6,7)4(8)9/h2H,1,3H2,(H,8,9)

InChI Key

QKFWELKESJPOME-UHFFFAOYSA-N

SMILES

C=CCOC(C(=O)O)(F)F

Canonical SMILES

C=CCOC(C(=O)O)(F)F

Visible-light-induced radical cascade cyclization

Polymer Production Aid

Radical Cascade Cyclization

Direct C-H Difluoromethylation Reagent

Mobile Phase Modifier for LC-MS Analysis

Preparation of 2-difluoromethylbenzimidazoles

(Allyloxy)(difluoro)acetic acid is an organic compound characterized by the presence of both allyloxy and difluoroacetate functional groups. Its molecular formula is C5H6F2O3C_5H_6F_2O_3, and it is recognized for its unique structural features, including the difluoromethyl group that enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and material science. The compound exhibits properties typical of carboxylic acids, including acidity and the ability to form esters.

The chemical reactivity of (allyloxy)(difluoro)acetic acid can be attributed to its functional groups. Key reactions include:

  • Ester Hydrolysis: The ester bond between the allyloxy group and the difluoroacetic acid moiety is susceptible to hydrolysis, which can yield the corresponding alcohol and difluoroacetic acid upon treatment with water in the presence of an acid or base catalyst.
  • Radical Reactions: The compound can participate in radical reactions, particularly in the presence of silver salts, which can promote radical cascade reactions leading to complex structures .
  • Acid-Base Reactions: As a carboxylic acid, (allyloxy)(difluoro)acetic acid can donate protons, making it useful in various acid-base chemistry applications .

Several synthesis methods have been explored for producing (allyloxy)(difluoro)acetic acid:

  • Direct Fluorination: This involves the fluorination of acetic acid derivatives followed by alkylation with allyl alcohol under controlled conditions.
  • Esterification: The reaction between difluoroacetic acid and allyl alcohol in the presence of an acid catalyst can yield (allyloxy)(difluoro)acetic acid efficiently.
  • Radical Cascade Reactions: Utilizing silver-promoted radical reactions can also lead to the formation of this compound through complex multi-step processes involving radical intermediates .

(Allyloxy)(difluoro)acetic acid has potential applications in several areas:

  • Pharmaceuticals: Its unique structure may allow it to serve as a scaffold for drug development, particularly in creating anti-cancer agents or other therapeutics.
  • Agricultural Chemicals: The compound could be explored for use as a herbicide or pesticide due to its potential biological activity against plant pathogens.
  • Material Science: It may be utilized in synthesizing new materials with desirable properties, leveraging its chemical reactivity.

Interaction studies involving (allyloxy)(difluoro)acetic acid are essential for understanding its potential biological effects and mechanisms. Investigations into how this compound interacts with various biological targets—such as enzymes or receptors—could provide insights into its therapeutic potential. Additionally, studies on its interactions with other chemical entities can help elucidate its reactivity patterns and stability under different conditions.

Several compounds share structural similarities with (allyloxy)(difluoro)acetic acid, including:

Compound NameStructural FeaturesUnique Characteristics
Difluoroacetic AcidCHF₂COOHSimple dihalogenated carboxylic acid; widely studied for metabolic effects .
Allyl AcetateC₄H₈O₂Ester derived from allyl alcohol; used as a solvent and flavoring agent.
2-Allyloxypropanoic AcidC₅H₈O₃Contains an allyloxy group; used in polymer chemistry.
Trifluoroacetic AcidCF₃COOHStronger acidity than difluoro counterparts; used in peptide synthesis .

The uniqueness of (allyloxy)(difluoro)acetic acid lies in its specific combination of allyloxy and difluorinated groups, which may impart distinct reactivity and biological properties not found in other similar compounds. This combination could facilitate novel interactions within biological systems or lead to innovative applications in synthetic chemistry.

XLogP3

1.1

Dates

Modify: 2023-08-16

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